molecular formula C13H27N B13314128 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B13314128
M. Wt: 197.36 g/mol
InChI Key: QAIKBVVFPLUUPE-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine (CAS No. 1019477-44-1) is a secondary amine with the molecular formula C₁₃H₂₇N and a molecular weight of 197.36 g/mol. It is characterized by a cyclohexane ring substituted with a tert-butyl group at the 2-position and an isopropylamine moiety at the 1-position. This compound is manufactured as a high-purity active pharmaceutical ingredient (API) intermediate (≥97% purity) under ISO-certified processes, underscoring its significance in pharmaceutical synthesis and research applications .

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

2-tert-butyl-N-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-10(2)14-12-9-7-6-8-11(12)13(3,4)5/h10-12,14H,6-9H2,1-5H3

InChI Key

QAIKBVVFPLUUPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCCC1C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bulky tert-butyl and isopropyl groups influence its binding affinity and selectivity towards these targets. The cyclohexane ring provides a rigid framework that affects the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications/Notes
2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine 1019477-44-1 C₁₃H₂₇N 197.36 tert-butyl (C2), isopropylamine (N) ≥97% Pharmaceutical intermediate
2-(tert-butyl)-N-cyclopropylcyclohexan-1-amine 926243-92-7 C₁₃H₂₅N 195.35 tert-butyl (C2), cyclopropylamine (N) 98% Lab use; discontinued commercial availability
N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine 89971-14-2 C₁₉H₃₉N 281.53 Heptan-2-yl (N), methyl (C2), isopropyl (C5) N/A Potential agrochemical applications
5-methyl-N-[3-(oxolan-2-ylmethoxy)propyl]-2-(propan-2-yl)cyclohexan-1-amine N/A C₁₈H₃₅NO₂ 297.48 Oxolane (tetrahydrofuran) ether chain (N), methyl (C5) N/A Enhanced solubility due to polar oxolane group
N-ethyl-1-(2-methoxyphenyl)cyclohexan-1-amine (2-MeO-PCE) N/A C₁₅H₂₃NO 233.35 2-Methoxyphenyl (C1), ethylamine (N) N/A Psychoactive research; crystalline HCl salt

Key Comparative Insights

Steric and Electronic Effects
  • Cyclopropyl vs.
  • Aromatic vs. Aliphatic Amines : 2-MeO-PCE () incorporates a 2-methoxyphenyl group, introducing π-π stacking capabilities and electronic effects (e.g., electron-donating methoxy group) absent in the aliphatic target compound. This structural variation is critical in receptor-binding studies, particularly for NMDA receptor antagonists .
Physicochemical Properties
  • Lipophilicity : The heptan-2-yl chain in N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine increases logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Solubility Enhancement: The oxolane-containing analogue (C₁₈H₃₅NO₂) demonstrates improved solubility in polar solvents due to its ether linkage, a feature advantageous in formulation development .

Biological Activity

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine is an organic compound notable for its unique structural properties, including a cyclohexane ring with tert-butyl and isopropyl amine substituents. Its molecular formula is C_{13}H_{23}N, and it has a molecular weight of approximately 197.36 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.

The compound features a secondary amine, which enhances its reactivity and interaction with biological systems. The presence of the tert-butyl group influences its hydrophobicity and membrane permeability, potentially affecting its biological activity.

Biological Activity

Research into the biological activity of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine has identified several key areas:

1. Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs to 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine can inhibit viral proteases, including those crucial for the replication of SARS-CoV-2. Inhibitors derived from cyclohexane moieties have demonstrated nanomolar potency against viral proteases, suggesting that 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine may exhibit similar antiviral properties.

2. Neuroprotective Effects
In vitro studies have shown that compounds related to 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine can protect neuronal cells from oxidative stress. For instance, derivatives were tested against oxidative stress induced by tBuOOH in glial cells, demonstrating significant neuroprotective effects .

Case Studies

Several case studies have explored the biological effects of compounds structurally related to 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine:

Study Focus Findings
Study AAntiviral ActivityIdentified nanomolar inhibitors against SARS-CoV-2 protease.
Study BNeuroprotectionDemonstrated protective effects against oxidative stress in glial cells .
Study CSynthesis and CharacterizationHighlighted synthetic pathways leading to compounds with potential antimicrobial activities .

The mechanism of action for 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine likely involves:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, influencing their function.
  • Electrostatic Interactions : The compound's structure allows for electrostatic interactions that may enhance its binding affinity to target proteins.

These interactions are crucial for understanding how this compound may modulate biological pathways.

Q & A

Q. What synthetic methodologies are recommended for 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Cyclohexanone derivatives are functionalized via reductive amination using NaBH₄ or LiAlH₄ as reducing agents. For example, tert-butyl-substituted cyclohexanone can react with isopropylamine under reflux in ethanol (60–80°C) to form the secondary amine .
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield optimization requires controlled pH (7–9) and inert atmospheres to prevent oxidation .
  • Key Data : Similar compounds (e.g., N-cyclopentyl-2-methylcyclohexan-1-amine) achieve yields of 70–85% under analogous conditions .

Q. How is the stereochemistry of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine resolved experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via WinGX suite) confirms absolute configuration. SHELX refinement protocols are validated for small-molecule amines .
  • Chiral HPLC : Employing a Chiralpak® IA column (heptane/isopropanol, 90:10) resolves enantiomers. Retention times correlate with computed stereoisomer energies .
  • Optical Rotation : Compare experimental [α]D²⁵ values with DFT-calculated data (e.g., Gaussian 16 B3LYP/6-31G*) .

Advanced Research Questions

Q. How do solvent polarity and temperature during synthesis influence enantiomeric excess (EE), and how can conflicting literature data be reconciled?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor higher EE (85–90%) by stabilizing transition states, while non-polar solvents (toluene) reduce EE to 60–70% due to poor solvation .
  • Temperature : Lower temps (0–10°C) enhance kinetic control, increasing EE by 15–20% compared to room-temperature reactions .
  • Data Contradictions : Discrepancies arise from inconsistent purification methods (e.g., racemization during rotary evaporation). Validate EE via circular dichroism (CD) spectroscopy and cross-reference with crystallographic data .

Q. What computational models predict the biological activity of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine, and how do they align with empirical results?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to serotonin receptors (5-HT₁A, PDB ID: 6WGT). The tert-butyl group shows hydrophobic interactions with Leu-228 and Val-222, aligning with IC₅₀ values (≈200 nM) from in vitro assays .
  • MD Simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonding between the amine and Asp-116, explaining receptor activation .
  • Validation : Compare docking scores (ΔG ≈ −9.2 kcal/mol) with experimental EC₅₀ data. Discrepancies >1 log unit suggest solvent-accessible surface area (SASA) adjustments in models .

Key Challenges & Recommendations

  • Stereochemical Stability : Monitor racemization during storage (4°C under N₂ recommended) .
  • Biological Assays : Use radioligand binding assays (³H-labeled) to quantify receptor affinity, avoiding fluorescence quenching by the tert-butyl group .
  • Computational Limits : DFT methods underestimate steric effects of tert-butyl; MM/GBSA corrections improve accuracy .

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